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molecular formula C12H10N4 B3054248 2-Phenylimidazo[1,2-A]pyrimidin-7-amine CAS No. 591227-12-2

2-Phenylimidazo[1,2-A]pyrimidin-7-amine

Cat. No. B3054248
M. Wt: 210.23
InChI Key: HFVSHOVBIODWDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08410117B2

Procedure details

Bromoacetophenone (2.71 g, 14 mmol) was added to a solution of 2,4-diaminopyrimidine (1.00 g, 9 mmol) in acetone (40 ml), and the mixture was heated to reflux for 5 h. The cooled suspension was filtered, the precipitate was washed (acetone), and then stirred for 15 min in a mixture of 10 ml water and 15 ml NH4OH (25%). The suspension was filtered, washed (water), and dried under vacuum. The crude product (1.9 g, quant.) was used in the next step without further purification.
Quantity
2.71 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]([C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)=O.[NH2:11][C:12]1[N:17]=[C:16]([NH2:18])[CH:15]=[CH:14][N:13]=1>CC(C)=O>[C:5]1([C:3]2[N:11]=[C:12]3[N:17]=[C:16]([NH2:18])[CH:15]=[CH:14][N:13]3[CH:2]=2)[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1

Inputs

Step One
Name
Quantity
2.71 g
Type
reactant
Smiles
BrCC(=O)C1=CC=CC=C1
Name
Quantity
1 g
Type
reactant
Smiles
NC1=NC=CC(=N1)N
Name
Quantity
40 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Stirring
Type
CUSTOM
Details
stirred for 15 min in a mixture of 10 ml water and 15 ml NH4OH (25%)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 5 h
Duration
5 h
FILTRATION
Type
FILTRATION
Details
The cooled suspension was filtered
WASH
Type
WASH
Details
the precipitate was washed (acetone)
FILTRATION
Type
FILTRATION
Details
The suspension was filtered
WASH
Type
WASH
Details
washed (water)
CUSTOM
Type
CUSTOM
Details
dried under vacuum
CUSTOM
Type
CUSTOM
Details
The crude product (1.9 g, quant.) was used in the next step without further purification

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
Smiles
C1(=CC=CC=C1)C=1N=C2N(C=CC(=N2)N)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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